N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(23-12-6-8-18-7-4-5-11-22(18)23)28-26-27-24(17-31-26)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-17H,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVRNFRNYGTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the naphthalene carboxamide and phenoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications in various fields.
Biology
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes, providing insights into their mechanisms and functions.
Medicine
- Therapeutic Properties : Research has explored the compound's potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies.
Industrial Applications
- Advanced Materials : In industry, this compound is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties make it suitable for creating materials with specific optical or electronic characteristics.
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | , |
| Anticancer | Inhibits cancer cell growth | , |
| Enzyme Inhibition | Potential inhibitor for specific enzymes | , |
Case Study 1: Anticancer Activity
A study published in ACS Omega investigated the anticancer properties of various compounds similar to this compound. The results demonstrated significant growth inhibition against multiple cancer cell lines, indicating the potential of thiazole derivatives in cancer therapy .
Case Study 2: Enzyme Inhibition Studies
Research has shown that compounds with thiazole structures can act as effective enzyme inhibitors. A specific study highlighted how this compound was tested for its inhibitory effects on key enzymes involved in metabolic pathways . The findings suggest that this compound could serve as a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Mechanism of Action
The mechanism by which N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide include:
- N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]anthracene-1-carboxamide
Uniqueness
What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific characteristics are required.
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core linked to a thiazole ring and a phenoxyphenyl group. Its molecular formula is with a molecular weight of approximately 422.5 g/mol .
Mechanisms of Biological Activity
1. Anticancer Activity:
this compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with tumor growth and survival, including the inhibition of key oncogenic proteins .
2. Anti-inflammatory Effects:
Research suggests that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating inflammatory diseases .
3. Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory action on acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism . The dual modulatory effects on ACCs and PPARs (peroxisome proliferator-activated receptors) suggest potential applications in metabolic syndrome treatment .
Case Studies and Experimental Data
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | Similar thiazole structure | Moderate anticancer activity |
| N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]anthracene-1-carboxamide | Extended aromatic system | Enhanced enzyme inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide?
Answer:
The compound’s thiazole core can be synthesized via cyclization reactions. A typical approach involves:
Thiazole Formation: Reacting 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine with naphthalene-1-carbonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the carboxamide bond.
Intermediate Preparation: The thiazole-2-amine intermediate can be synthesized by condensing α-bromoketones (e.g., 2-bromo-1-(4-phenoxyphenyl)ethanone) with thiourea derivatives, followed by purification via column chromatography .
Validation: Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., characteristic thiazole proton at δ 7.5–8.0 ppm) and HRMS .
Basic: How can researchers characterize the crystal structure of this compound?
Answer:
X-ray crystallography is the gold standard. Key steps include:
Crystallization: Use slow evaporation from a DMSO/ethanol mixture (1:3 v/v) at 4°C.
Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refinement: Use SHELXL for structure solution and refinement. For example, validate bond lengths (C–N: ~1.32 Å, C–S: ~1.71 Å) and angles (thiazole ring: ~120°) against literature values .
Deposition: Submit CIF files to the Cambridge Structural Database (CSD).
Advanced: What experimental designs are suitable for evaluating its inhibitory activity against kinase targets like Hec1/Nek2?
Answer:
In Vitro Kinase Assays:
- Use recombinant Hec1/Nek2 proteins in a radiometric assay with [γ-]ATP.
- Measure IC values via dose-response curves (e.g., 0.1–100 µM range) .
Cell-Based Validation:
- Test in HeLa or MCF-7 cells using Western blotting to assess phospho-Nek2 levels.
- Compare with positive controls (e.g., INH1, IC = 1.2 µM) .
Data Interpretation: Address discrepancies between enzymatic and cellular IC by evaluating membrane permeability (e.g., PAMPA assay).
Advanced: How can computational modeling predict the compound’s interaction with COX/LOX enzymes?
Answer:
Docking Studies:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 5KIR) or 15-LOX (PDB: 1LOX) active sites.
- Prioritize poses with hydrogen bonds to Arg120 (COX-2) or Tyr603 (15-LOX) and hydrophobic interactions with Phe518 (COX-2) .
MD Simulations:
- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Compare with experimental IC data (e.g., COX-2 inhibition at 9.01 µM ).
Advanced: How should researchers resolve contradictions in activity data across different assay conditions?
Answer:
Assay Optimization:
- Standardize buffer conditions (e.g., pH 7.4 for physiological relevance) and ATP concentrations (1 mM for kinase assays).
- Include controls for off-target effects (e.g., counter-screening against PKA/PKC).
Meta-Analysis:
- Aggregate data from multiple studies (e.g., enzymatic vs. cell-based) using tools like RevMan.
- Apply statistical weighting for variables like purity (>95%) or solvent (DMSO vs. saline).
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
NMR Spectroscopy:
- Confirm the naphthalene moiety via aromatic protons (δ 7.8–8.5 ppm) and the thiazole C–H (δ 7.6 ppm) .
IR Spectroscopy:
- Identify carboxamide C=O stretch (~1650 cm) and thiazole C–N stretch (~1520 cm).
Mass Spectrometry:
- Use ESI-HRMS to confirm [M+H] (expected m/z: 477.12 for CHNOS).
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
Formulation:
- Use PEG-400/water (60:40) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.
Prodrug Design:
- Introduce phosphate esters at the carboxamide group for hydrolytic activation in plasma.
Pharmacokinetics:
- Conduct IV/PO studies in Sprague-Dawley rats (10 mg/kg) to calculate AUC and t.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
